

## Sevasemten: A Comparative Analysis of Long-Term Safety and Efficacy in Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Sevasemten**'s long-term safety and efficacy with current therapeutic alternatives for Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD). The information is compiled from publicly available clinical trial data and research publications to support informed decision-making in the drug development process.

### **Executive Summary**

**Sevasemten** (EDG-5506) is an investigational, orally administered, first-in-class selective inhibitor of fast skeletal muscle myosin ATPase.[1] It is designed to reduce contraction-induced muscle damage in dystrophinopathies.[1] Clinical trials in BMD have demonstrated that **Sevasemten** can significantly reduce muscle damage biomarkers and stabilize motor function over a two-year period. In DMD, it is being investigated as a potential therapy for younger patients and those who have received gene therapy. This guide will delve into the available data for **Sevasemten** and compare it against the current standards of care: corticosteroids for both BMD and DMD, and gene therapy primarily for DMD.

#### **Mechanism of Action of Sevasemten**

**Sevasemten**'s novel mechanism of action targets the underlying pathology of muscle damage in dystrophin-deficient muscles. By selectively inhibiting the ATPase activity of fast-twitch



myosin, **Sevasemten** reduces the force of muscle contraction, thereby lessening the stress on the fragile sarcolemma and mitigating the cycle of muscle damage and inflammation.[2][3]





Click to download full resolution via product page

Figure 1: Sevasemten's Mechanism of Action.

### **Comparative Efficacy**

The primary measure of functional efficacy in many BMD and DMD trials is the North Star Ambulatory Assessment (NSAA), a 17-item scale that measures motor performance.

#### **Sevasemten Efficacy Data**

ARCH Trial (Open-Label, BMD): In the ARCH open-label trial, 12 ambulatory adult males with BMD were treated with **Sevasemten** for 24 months.[4] The mean change in NSAA score from baseline was -0.2, which was a significant divergence from the expected -2.4 point decline observed in natural history cohorts.[5] A comparison to predicted external controls showed that **Sevasemten** was associated with a statistically significant preservation of NSAA scores at 12, 18, and 24 months (p<0.001, p<0.001, and p=0.034, respectively).[6]

CANYON Trial (Placebo-Controlled, BMD): The Phase 2 CANYON trial enrolled 40 adults and 29 adolescents with BMD.[7] In the adult cohort, after 12 months, there was a 1.1-point difference in the change of NSAA total score favoring **Sevasemten** over placebo, although this was not statistically significant (p=0.16).[8][9][10][11] The **Sevasemten** group's NSAA scores remained stable, while the placebo group showed a decline consistent with natural history studies.[8][9][10][11]



| Trial  | Indication | Treatmen<br>t Group | N           | Duration  | Mean Change in NSAA (vs. Control/N atural History) | p-value |
|--------|------------|---------------------|-------------|-----------|----------------------------------------------------|---------|
| ARCH   | BMD        | Sevasemte<br>n      | 12          | 24 months | +2.2 points<br>(vs. Natural<br>History)            | <0.05   |
| CANYON | BMD        | Sevasemte<br>n      | 28 (adults) | 12 months | +1.1 points<br>(vs.<br>Placebo)                    | 0.16    |

Table 1: Summary of **Sevasemten** Efficacy Data (NSAA)

#### **Corticosteroids Efficacy Data (DMD)**

Corticosteroids (prednisone/prednisolone and deflazacort) are the standard of care for DMD. Long-term studies have shown that they slow disease progression. A prospective cohort study demonstrated that long-term glucocorticoid treatment delayed the loss of mobility milestones by 2.1 to 4.4 years compared to those treated for less than a year.[12] Another study showed that after 36 months, boys on continuous steroid treatment had a mean decrease in NSAA of -6.2, compared to -15.3 in untreated boys.[13]

| Study Type                | Treatment                                 | Duration  | Mean Change in<br>NSAA (vs. Control) |
|---------------------------|-------------------------------------------|-----------|--------------------------------------|
| Prospective Cohort        | Continuous<br>Corticosteroids             | 36 months | +9.1 points (vs. No<br>Treatment)    |
| Retrospective<br>Analysis | Daily Deflazacort vs.<br>Daily Prednisone | 48 weeks  | +1.56 points                         |

Table 2: Summary of Corticosteroid Efficacy Data in DMD (NSAA)



#### **Gene Therapy Efficacy Data (DMD)**

Several gene therapies are in development or recently approved for DMD. Long-term data is still emerging. For delandistrogene moxeparvovec (SRP-9001), a 4-year follow-up of four participants in a Phase 1/2a trial showed a mean increase of 7.0 points in NSAA from baseline. [14] A post-hoc analysis demonstrated a statistically significant 9.4-point difference in NSAA score compared to an external control cohort (p=0.0125).[14] However, the larger EMBARK Phase 3 trial did not meet its primary endpoint of a significant improvement in NSAA score at 52 weeks.[15]

| Therapy                                 | Trial Phase         | N  | Duration | Mean<br>Change in<br>NSAA (vs.<br>Control) | p-value |
|-----------------------------------------|---------------------|----|----------|--------------------------------------------|---------|
| Delandistroge<br>ne<br>moxeparvove<br>c | Phase 1/2a          | 4  | 4 years  | +9.4 points<br>(vs. External<br>Control)   | 0.0125  |
| Delandistroge<br>ne<br>moxeparvove<br>c | Phase 3<br>(EMBARK) | 63 | 52 weeks | Not<br>Statistically<br>Significant        | N/A     |

Table 3: Summary of Gene Therapy Efficacy Data in DMD (NSAA)

# Comparative Safety and Tolerability Sevasemten Safety Profile

Across clinical trials, **Sevasemten** has been generally well-tolerated.[11][16] The most common adverse events reported in a Phase 1 study were dizziness and somnolence.[2] No serious adverse events leading to discontinuation have been reported in the ARCH and CANYON trials.[10][11]

#### **Corticosteroids Safety Profile**



Long-term corticosteroid use is associated with a range of side effects. A systematic review and patient community survey identified weight gain/obesity, poor growth/short stature, and Cushingoid features as the most common parent-reported side effects.[17] More serious concerns include an increased risk of fractures and behavioral issues.[17] A meta-analysis found that intermittent prednisone was associated with a higher prevalence of cushingoid appearance, excessive hair growth, and hypertension compared to daily dosing.[18]

Table 4: Common Adverse Events Associated with Long-Term Corticosteroid Use in DMD

| Adverse Event Category | Specific Events                                                                             |
|------------------------|---------------------------------------------------------------------------------------------|
| Endocrine/Metabolic    | Weight gain, Cushingoid features, Growth suppression, Delayed puberty, Diabetes/Prediabetes |
| Musculoskeletal        | Osteoporosis, Increased fracture risk                                                       |
| Behavioral             | Irritability, Mood swings                                                                   |

| Other | Cataracts, Hypertension |

#### **Gene Therapy Safety Profile**

The safety profile of AAV-based gene therapies for DMD is still being characterized. Reported adverse events include vomiting, nausea, and acute liver injury.[19] More serious adverse events, though less common, have included immune-mediated myositis, myocarditis, and complement activation.[15][16][19][20] There have been reports of patient deaths in gene therapy trials, highlighting the potential for severe adverse reactions.[16]

Table 5: Reported Adverse Events in Duchenne Muscular Dystrophy Gene Therapy Trials

| Adverse Event Category | Specific Events                                |
|------------------------|------------------------------------------------|
| Common                 | Vomiting, Nausea, Decreased appetite,<br>Fever |



| Serious | Acute liver injury, Myocarditis, Immune-mediated myositis, Thrombocytopenia, Complement activation |

#### **Biomarker Data Comparison**

A key aspect of **Sevasemten**'s clinical development has been the consistent and significant reduction in biomarkers of muscle damage.

| Biomarker                                  | Sevasemten (BMD)                       | Corticosteroids<br>(DMD)                  | Gene Therapy<br>(DMD)     |
|--------------------------------------------|----------------------------------------|-------------------------------------------|---------------------------|
| Creatine Kinase (CK)                       | -28% (CANYON, vs. placebo, p=0.02)[9]  | Variable, not a primary efficacy endpoint | Reductions observed       |
| Fast Skeletal Muscle<br>Troponin I (TNNI2) | -77% (CANYON, vs. placebo, p<0.001)[8] | Not typically measured                    | Not typically<br>measured |

Table 6: Comparative Biomarker Data

## Experimental Protocols Sevasemten Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the Phase 2 CANYON and pivotal GRAND CANYON trials for **Sevasemten** in patients with Becker Muscular Dystrophy.



Click to download full resolution via product page

Figure 2: Generalized Sevasemten Clinical Trial Workflow.



Key Methodologies from **Sevasemten** Trials:

- ARCH (NCT05160415): This was an open-label, single-center Phase 1b study in 12 ambulatory adult males with BMD.[4] Participants received daily oral doses of Sevasemten, starting at 10 mg and titrating up to 20 mg, then back down to 10 mg over 24 months.[4]
   Assessments included safety, pharmacokinetics, and changes in biomarkers of muscle damage (CK, TNNI2) and functional measures (NSAA, 100-meter timed test).[4]
- CANYON (NCT05291091): This was a Phase 2, double-blind, placebo-controlled study in 40 adults and 29 adolescents with BMD.[7][21] Participants were randomized to receive either Sevasemten or placebo for 12 months.[7][21] The primary endpoint for adults was the change from baseline in serum CK.[7] Key secondary endpoints included the change from baseline in the NSAA total score.[7]

#### Conclusion

**Sevasemten** presents a promising, novel, muscle-directed therapeutic approach for dystrophinopathies. Its long-term safety profile appears favorable, and it has demonstrated a consistent ability to reduce key biomarkers of muscle damage. In Becker Muscular Dystrophy, **Sevasemten** has shown a statistically significant stabilization of motor function compared to natural history.

In comparison, corticosteroids, the current standard of care for Duchenne Muscular Dystrophy, have well-documented long-term benefits in slowing disease progression but are associated with a significant burden of side effects. Gene therapy offers the potential for a one-time transformative treatment for DMD, but long-term efficacy data is still maturing, and significant safety concerns remain.

For researchers and drug developers, **Sevasemten**'s targeted mechanism, oral administration, and favorable safety profile to date make it a compelling candidate for further investigation, both as a monotherapy and potentially in combination with other therapeutic modalities. The ongoing and planned pivotal trials will be crucial in definitively establishing its long-term efficacy and safety in both Becker and Duchenne Muscular Dystrophy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Edgewise Therapeutics Reports Positive Results on Sevasemten Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 2. A Phase 1, Double-Blind, Placebo-Controlled Trial of Sevasemten (EDG-5506), a
  Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults
  With Becker Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 3. edgewisetx.com [edgewisetx.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. mdaconference.org [mdaconference.org]
- 7. mdaconference.org [mdaconference.org]
- 8. Natural History of Steroid-Treated Young Boys With Duchenne Muscular Dystrophy Using the NSAA, 100m, and Timed Functional Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. EDG-5506 (sevasemten) stabilises functional scores in Becker's myopathy Institut de Myologie [institut-myologie.org]
- 12. jwatch.org [jwatch.org]
- 13. edgewisetx.com [edgewisetx.com]
- 14. cgtlive.com [cgtlive.com]
- 15. Management of Select Adverse Events Following Delandistrogene Moxeparvovec Gene Therapy for Patients With Duchenne Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 16. parentprojectmd.org [parentprojectmd.org]
- 17. A Mixed-Method Study Exploring Patient-Experienced and Caregiver-Reported Benefits and Side Effects of Corticosteroid Use in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]



- 18. researchgate.net [researchgate.net]
- 19. FDA Approves First Gene Therapy for Treatment of Certain Patients with Duchenne Muscular Dystrophy | FDA [fda.gov]
- 20. Management of Select Adverse Events Following Delandistrogene Moxeparvovec Gene Therapy for Patients With Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Sevasemten: A Comparative Analysis of Long-Term Safety and Efficacy in Muscular Dystrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400671#validating-the-long-term-safety-and-efficacy-of-sevasemten]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com